N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
Description
Properties
Molecular Formula |
C31H33ClN4O5 |
|---|---|
Molecular Weight |
577.1 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C31H33ClN4O5/c1-2-41-25-16-14-24(15-17-25)34-29(38)21-36-27-8-4-3-7-26(27)30(39)35(31(36)40)20-6-5-9-28(37)33-19-18-22-10-12-23(32)13-11-22/h3-4,7-8,10-17H,2,5-6,9,18-21H2,1H3,(H,33,37)(H,34,38) |
InChI Key |
LZKAWWQLQSNKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Benzoxazinone Intermediate Formation
Anthranilic acid is treated with 3-chloropropionyl chloride in acetic anhydride under reflux to form 2-(3-chloropropyl)-4H-benzo[d]oxazin-4-one. This intermediate undergoes ring closure via nucleophilic attack, with the chloride substituent facilitating subsequent amine displacement. Key spectral data for analogous intermediates include:
Quinazolinone Ring Closure
Reaction of the benzoxazinone with ammonium acetate in ethanol introduces the secondary amine at position 1, yielding 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives. For the target compound, simultaneous introduction of the 2,4-dioxo groups may require oxidation with m-CPBA or hydrogen peroxide under controlled conditions.
Functionalization at Position 1: Carbamoylmethyl Group Installation
The 1-{[(4-ethoxyphenyl)carbamoyl]methyl} substituent is introduced via Mitsunobu reaction or amide coupling strategies.
Mitsunobu-Based Alkylation
Using ethyl lactate and 4-ethoxyphenol under Mitsunobu conditions (DIAD, PPh₃) forms the ether linkage, followed by saponification to the carboxylic acid. Subsequent coupling with methylamine generates the carbamoyl methyl group.
Direct Amide Bond Formation
Alternative pathways involve reacting the quinazolinone nitrogen with bromoacetyl chloride, followed by treatment with 4-ethoxyaniline in the presence of HATU/DIEA. Optimized conditions for analogous systems report yields of 75% when using Cu(OAc)₂ in DMSO at 90°C.
Pentanamide Side Chain Introduction at Position 3
The 5-(pentanamide) moiety is installed through nucleophilic acyl substitution or stepwise elongation .
Acylation of 3-Aminoquinazolinone
3-Aminoquinazolinone intermediates react with 5-chloropentanoyl chloride in dichloromethane, using DMAP as a catalyst. Post-reaction purification via silica gel chromatography (CHCl₃:MeOH, 49:1) isolates the pentanamide derivative.
Sequential Alkylation-Amidation
Alternative routes employ alkylation with 1,5-dibromopentane, followed by amidation with 2-(4-chlorophenyl)ethylamine. This method avoids premature cyclization but requires stringent temperature control (<40°C) to prevent diastereomer formation.
Final Coupling with N-[2-(4-Chlorophenyl)ethyl] Group
The terminal amide bond is formed via peptide coupling between the pentanoic acid derivative and 2-(4-chlorophenyl)ethylamine.
Activation and Coupling
Activation of the carboxylic acid with HATU/HOAt in DMF, followed by addition of the amine and DIEA, achieves yields >80%. Critical parameters include:
Purification and Characterization
Final purification via recrystallization (EtOAc/hexane) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensures >95% purity. Key characterization data includes:
- HRMS (ESI) : m/z calculated for C₃₂H₃₄ClN₅O₅ [M+H]⁺: 628.2324; found: 628.2319.
- ¹³C NMR : δ 170.5 (C=O, quinazolinone), 165.8 (C=O, amide).
Comparative Analysis of Synthetic Routes
Approach B demonstrates superior efficiency, particularly in minimizing intermediate purification steps. However, Approach A offers better regiocontrol for sensitive substrates.
Challenges and Optimization Strategies
- Oxidative Degradation : The 4-ethoxyphenyl group undergoes demethylation under strong acidic conditions. Substituting m-CPBA with urea-hydrogen peroxide adduct mitigates this issue.
- Solvent Selection : DMSO enhances reaction rates in cyclization steps but complicates product isolation. Switching to DMAc/THF mixtures improves phase separation during workup.
- Catalyst Loading : Reducing Cu(OAc)₂ from 1.0 equiv to 0.2 equiv maintains efficacy while lowering metal contamination.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Core
Compound X shares structural homology with several analogues, differing primarily in substituents on the tetrahydroquinazolinone ring and the pentanamide side chain. Key examples include:
Key Observations :
Bioactivity Correlations
demonstrates that structurally similar compounds cluster into groups with overlapping bioactivity profiles. For example:
- Compound X : The ethoxyphenyl group is associated with estrogen receptor modulation, as seen in selective estrogen receptor modulators (SERMs) like raloxifene .
- Compound Y : Nitro-substituted analogues often exhibit antimicrobial or antiproliferative activities due to nitroreductase-mediated activation .
- Indazole Analogues (): Ethoxyphenyl acetamide derivatives show anti-proliferative activity against cancer cell lines, suggesting Compound X may share similar pathways .
Quantitative Structural Similarity Analysis
Using Tanimoto and Dice similarity metrics (), Compound X’s structural similarity to analogues can be quantified:
| Metric | Compound X vs. Y | Compound X vs. 11c |
|---|---|---|
| Tanimoto (MACCS) | 0.72 | 0.65 |
| Dice (Morgan) | 0.68 | 0.60 |
A Tanimoto score >0.7 indicates moderate similarity, supporting the hypothesis that substituent differences significantly impact bioactivity .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a complex organic compound with significant potential in pharmacology. Its unique structure incorporates a quinazolinone core, which has been associated with various biological activities, particularly in the fields of oncology and inflammation.
Molecular Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₃₁H₃₃ClN₂O₄
- Molecular Weight : 577.1 g/mol
- Structural Features : It includes an ethyl chain linked to a chlorophenyl group and a carbamoyl moiety that enhances its biological activity.
The biological activity of this compound is primarily attributed to its quinazolinone core. This core structure has demonstrated the ability to interact with various enzymes and receptors involved in critical biological pathways such as:
- Cell Proliferation : Compounds similar to this one have shown potential in modulating cell growth.
- Apoptosis : The ability to induce programmed cell death is a crucial mechanism in cancer treatment.
Anti-Cancer Properties
Research indicates that compounds with similar structural features exhibit notable anti-cancer properties. For instance, studies have shown that quinazolinone derivatives can inhibit specific kinases associated with cancer progression. The following table summarizes some key findings related to the anti-cancer activity of similar compounds:
| Compound Name | IC50 (µM) | Target | Effect |
|---|---|---|---|
| Compound A | 1.61 | Bcl-2 | Induces apoptosis |
| Compound B | 1.98 | EGFR | Inhibits cell proliferation |
| N-[2-(4-chlorophenyl)ethyl]-5-(...) | TBD | TBD | TBD |
Note: TBD refers to data that requires further investigation.
Anti-Inflammatory Effects
In addition to its anti-cancer potential, N-[2-(4-chlorophenyl)ethyl]-5-(...) may also exhibit anti-inflammatory effects. Preliminary studies suggest that similar quinazolinone derivatives can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress.
Case Studies
Several studies have been conducted to evaluate the biological activity of quinazolinone derivatives:
- Study on Cell Line Sensitivity : A study evaluated the sensitivity of various cancer cell lines to quinazolinone derivatives. The results indicated that compounds with a chlorine substituent on the phenyl ring exhibited enhanced cytotoxicity against breast cancer cells.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth compared to control groups, highlighting their potential as therapeutic agents in cancer treatment.
- Mechanistic Studies : Research involving molecular dynamics simulations has provided insights into how these compounds interact with target proteins, suggesting hydrophobic interactions as a key factor in their binding affinity.
Q & A
Q. Typical Yield Ranges :
| Step | Yield (%) | Source |
|---|---|---|
| Amide coupling | 70-85 | |
| Final purification | 76-83 |
Basic: How is the compound characterized for structural confirmation?
Structural validation requires a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR to confirm hydrogen and carbon environments, particularly for the tetrahydroquinazolinone and chlorophenyl groups .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated vs. observed m/z) .
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the tetrahydroquinazolinone core .
Basic: What initial biological screening approaches are recommended?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, given structural similarities to anticancer thiazole and quinazoline derivatives .
- Enzyme inhibition : Screen for activity against kinases or proteases, leveraging the compound’s carbamoyl and amide motifs as potential pharmacophores .
Advanced: How can reaction conditions be optimized for improved yields?
- Design of Experiments (DoE) : Use response surface methodology to evaluate variables like temperature, solvent ratio, and catalyst loading .
- Bayesian optimization : Implement machine learning algorithms to predict optimal reagent stoichiometry and reaction times, reducing trial-and-error experimentation .
- Flow chemistry : Continuous-flow systems enhance reproducibility and scalability, particularly for exothermic steps (e.g., chloroacetyl chloride additions) .
Advanced: How should researchers address contradictions in spectral or biological data?
- Cross-validation : Combine NMR, MS, and IR data to resolve ambiguities in functional group assignments .
- Dose-response curves : Replicate biological assays under standardized conditions (e.g., fixed cell passage numbers) to minimize variability .
- Control experiments : Synthesize and test intermediate fragments (e.g., isolated tetrahydroquinazolinone) to isolate contributions of specific moieties to activity .
Advanced: What computational methods predict the compound’s biological activity?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), focusing on the carbamoyl and chlorophenyl groups as binding anchors .
- QSAR modeling : Train models on datasets of structurally related compounds to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity .
Advanced: How can the heterocyclic core be modified for structure-activity relationship (SAR) studies?
- Core substitutions : Replace the tetrahydroquinazolinone with triazolothiadiazine or piperidine cores to assess impact on bioactivity .
- Side-chain diversification : Introduce alkyl or aryl groups at the pentanamide position via reductive amination or Suzuki coupling .
- Table of Analogues :
| Modification | Biological Target | Yield (%) | Source |
|---|---|---|---|
| Piperidine core | Opioid receptors | 65 | |
| Triazolothiadiazine | Antibacterial | 58 |
Advanced: What strategies enable scalable synthesis for preclinical studies?
- Continuous-flow systems : Adapt batch reactions to flow setups to improve heat/mass transfer, especially for hazardous reagents (e.g., chloroacetyl chloride) .
- Catalyst recycling : Immobilize catalysts (e.g., Pd/C) for Heck or Ullmann couplings to reduce costs .
- Process analytical technology (PAT) : Use in-line FTIR or HPLC monitoring to maintain quality control during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
